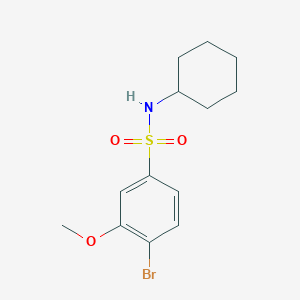

![molecular formula C7H8N4OS2 B5770275 5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770275.png)

5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves cyclization and condensation reactions, where precursors like substituted thiosemicarbazide or thiohydrazide are cyclized into thiadiazoles in the presence of catalysts like manganese(II) nitrate, resulting in the formation of compounds with thiadiazole rings through the loss of H2O or H2S molecules (Dani et al., 2013). This methodology might be relevant for synthesizing the compound by adjusting the precursors and reaction conditions to incorporate the pyrazolone fragment.

Molecular Structure Analysis

The molecular structure of thiadiazole and pyrazolone derivatives has been extensively studied using techniques like X-ray crystallography and density functional theory (DFT). These studies reveal the stabilization of structures via intramolecular and intermolecular hydrogen bonding, and the geometric parameters obtained from DFT optimization often show good agreement with experimental data (Dani et al., 2013). Such analyses are crucial for understanding the 3D conformation of the compound and its electronic properties.

Chemical Reactions and Properties

Compounds containing thiadiazole and pyrazolone units participate in various chemical reactions, including cycloadditions, substitutions, and redox reactions, which can be utilized to further modify the compound or to elucidate its reactivity pattern. The presence of multiple functional groups allows for selective transformations, enabling the synthesis of a wide range of derivatives with potentially enhanced or tailored properties.

Physical Properties Analysis

The physical properties of thiadiazole and pyrazolone derivatives, such as melting points, solubility, and crystal structure, depend significantly on the nature of substituents and the overall molecular architecture. These properties are essential for determining the compound's suitability for specific applications and for designing materials with desired physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, redox potential, and photophysical behavior, are influenced by the electronic structure of the compound. Studies involving computational chemistry, such as DFT, provide insights into the HOMO-LUMO gap, molecular orbitals, and electron density distribution, which are indicative of the compound's reactivity and stability (Dani et al., 2013).

Mechanism of Action

Target of Action

Similar 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that many antimicrobial agents work by disrupting essential biological processes in microbial cells, such as cell wall synthesis, protein synthesis, or dna replication . The compound could potentially interact with its targets in a similar manner, leading to the inhibition of these processes and ultimately causing cell death.

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with pathways crucial for the survival and proliferation of microbial cells .

Pharmacokinetics

These properties are crucial for determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

If it does indeed possess antimicrobial activity, the result of its action would likely be the inhibition of microbial growth or the killing of microbial cells .

properties

IUPAC Name |

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,4-dihydropyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4OS2/c1-4-8-11-7(14-4)13-3-5-2-6(12)10-9-5/h2-3H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYZKBPJKNBNFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=NNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chloro-1H-pyrazol-1-yl)-N'-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}propanohydrazide](/img/structure/B5770195.png)

![N-(2-methylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5770244.png)

![3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one](/img/structure/B5770254.png)

![2-methyl-3-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5770278.png)

![7-nitro-2-(2-thienyl)-3-[(2-thienylmethylene)amino]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5770289.png)